molecular formula C20H12N4O2 B10879647 2-amino-4-(4-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile

2-amino-4-(4-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile

Cat. No.: B10879647
M. Wt: 340.3 g/mol
InChI Key: IXAAKBAUHNUDKR-UHFFFAOYSA-N
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Description

2-amino-4-(4-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile is an organic compound known for its complex structure and potential applications in various fields of science and industry This compound features a benzene ring substituted with amino, nitrophenyl, and phenyl groups, along with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of substituted benzaldehydes with malononitrile in the presence of a base, followed by cyclization and nitration reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-amino-4-(4-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-nitrophenol: Known for its fungicidal properties.

    2-amino-4-(4-nitrophenyl)thiazole: Studied for its diverse biological activities.

    2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles: Known for their efficient synthesis methods and potential biological activities.

Uniqueness

2-amino-4-(4-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields.

Properties

Molecular Formula

C20H12N4O2

Molecular Weight

340.3 g/mol

IUPAC Name

2-amino-4-(4-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C20H12N4O2/c21-11-18-16(13-4-2-1-3-5-13)10-17(19(12-22)20(18)23)14-6-8-15(9-7-14)24(25)26/h1-10H,23H2

InChI Key

IXAAKBAUHNUDKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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